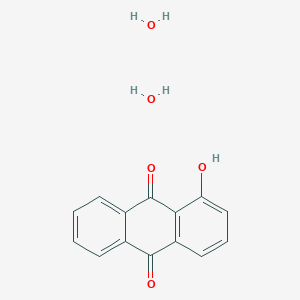
1-Hydroxyanthracene-9,10-dione;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyanthracene-9,10-dione;dihydrate is an organic compound with the molecular formula C14H8O3. It is a derivative of anthracene, characterized by the presence of hydroxyl groups at the 1st and 9th positions and a dione group at the 10th position. This compound is known for its vibrant yellow color and is often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyanthracene-9,10-dione;dihydrate can be synthesized through several methods. One common approach involves the hydroxylation of anthracene-9,10-dione in the presence of sulfuric acid. This reaction typically requires near-ultraviolet irradiation and deoxygenated conditions to yield the desired product .
Industrial Production Methods: On an industrial scale, the compound is often produced through the oxidation of anthracene derivatives. This process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyanthracene-9,10-dione;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1-Hydroxyanthracene-9,10-dione;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 1-Hydroxyanthracene-9,10-dione;dihydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. Its hydroxyl and dione groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Known for its laxative properties and used in pharmaceutical applications.
9,10-Dihydroxyanthracene: Used in the production of hydrogen peroxide and as a precursor in organic synthesis.
Uniqueness: 1-Hydroxyanthracene-9,10-dione;dihydrate is unique due to its specific hydroxylation pattern and its ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .
Properties
CAS No. |
838837-11-9 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-hydroxyanthracene-9,10-dione;dihydrate |
InChI |
InChI=1S/C14H8O3.2H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;;/h1-7,15H;2*1H2 |
InChI Key |
DXMVTAJZKQWCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















